molecular formula C17H18FN3O2 B6541972 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058239-75-0

6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Katalognummer: B6541972
CAS-Nummer: 1058239-75-0
Molekulargewicht: 315.34 g/mol
InChI-Schlüssel: WRPPXBTZNLWHPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a chemical compound offered for research and development purposes. Compounds based on the 3,4-dihydropyrimidin-4-one (DHPM) scaffold are of significant interest in medicinal chemistry due to their wide spectrum of biological activities . The dihydropyrimidinone core is a privileged structure in drug discovery, known to be a key pharmacophore in compounds evaluated for various potential therapeutic applications, including use as antioxidants, anticancer agents, and antimicrobials . The specific substitution pattern on this molecule, featuring a 4-fluorophenyl group and a piperidine-containing side chain, suggests it may be investigated for its potential to interact with biological targets relevant to these fields. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a standard in analytical and biological screening studies. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This compound is not a drug or consumer product and should be handled with appropriate personal protective equipment in a controlled laboratory setting.

Eigenschaften

IUPAC Name

6-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-14-6-4-13(5-7-14)15-10-16(22)21(12-19-15)11-17(23)20-8-2-1-3-9-20/h4-7,10,12H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPPXBTZNLWHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Biginelli Reaction Adaptations

The classical Biginelli reaction employs an aldehyde, β-keto ester, and urea under acidic conditions. For the 4-fluorophenyl group at position 6, 4-fluorophenylacetaldehyde serves as the aldehyde component.

Procedure :

  • Reactants :

    • 4-Fluorophenylacetaldehyde (1.0 equiv),

    • Ethyl acetoacetate (1.2 equiv),

    • Urea (1.5 equiv),

    • Catalyst: HCl (conc.) or Lewis acid (e.g., FeCl₃).

  • Conditions : Reflux in ethanol at 80°C for 12–18 hours.

  • Outcome : 6-(4-Fluorophenyl)-3,4-dihydropyrimidin-4-one (yield: 60–75%).

Optimization :

  • Substituting HCl with FeCl₃ improves regioselectivity and reduces side products.

  • Microwave-assisted synthesis reduces reaction time to 30–60 minutes (yield: 85%).

Alternative Cyclocondensation Strategies

For higher regiocontrol, preformed β-keto esters with the 4-fluorophenyl group are used:

Step 1 : Synthesis of 4-(4-fluorophenyl)-3-oxobutanoic acid ethyl ester

  • Reactants : 4-Fluorophenylacetic acid, ethyl acetoacetate.

  • Conditions : Claisen condensation with NaH in THF.

Step 2 : Cyclization with urea

  • Conditions : HCl/EtOH, 70°C, 8 hours.

  • Yield : 78%.

Installation of the 3-[2-Oxo-2-(piperidin-1-yl)ethyl] Side Chain

Bromoacetylation Followed by Piperidine Substitution

Step 1 : Bromoacetylation at position 3

  • Reactants : Pyrimidinone, bromoacetyl bromide (1.5 equiv).

  • Base : Triethylamine (2.0 equiv) in dry dichloromethane.

  • Conditions : 0°C → room temperature, 4 hours.

  • Intermediate : 3-(2-Bromoacetyl)-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one (yield: 82%).

Step 2 : Nucleophilic substitution with piperidine

  • Reactants : Bromoacetyl intermediate, piperidine (3.0 equiv).

  • Solvent : Acetonitrile or DMF.

  • Conditions : 60°C, 6 hours.

  • Yield : 70–75%.

Challenges :

  • Overalkylation at N1 of pyrimidinone mitigated by using bulky bases (e.g., DBU).

Direct Alkylation via Mannich Reaction

A one-pot approach avoids isolating intermediates:

  • Reactants :

    • Pyrimidinone,

    • Formaldehyde (1.2 equiv),

    • Piperidine (2.0 equiv).

  • Catalyst : HCl or acetic acid.

  • Conditions : Reflux in ethanol, 8 hours.

  • Yield : 65%.

Crystallization and Purification

Final purification ensures pharmaceutical-grade purity:

Method :

  • Solvent System : Ethyl acetate/hexane (3:1).

  • Procedure : Dissolve crude product in hot ethyl acetate, filter, and recrystallize.

  • Purity : >99% (HPLC).

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Scalability
Biginelli + Alkylation34598High
Cyclocondensation + Substitution45599Moderate
Mannich Reaction23595Low

Key Findings :

  • The cyclocondensation-substitution route offers the best balance of yield and purity.

  • Bromoacetylation requires strict temperature control to prevent diastereomer formation.

Mechanistic Insights and Side Reactions

Competing Alkylation at N1

The pyrimidinone’s N1 position is susceptible to alkylation, producing regioisomers. Using bulky bases (e.g., potassium carbonate in methyl isobutyl ketone) suppresses this side reaction.

Hydrolysis of the 2-Oxo Group

The acetyl-piperidine side chain may undergo hydrolysis under acidic conditions. Neutral pH during substitution and anhydrous solvents mitigate this.

Industrial-Scale Considerations

  • Cost-Efficiency : Dimethyl sulfate (used in analogous methylations) is cheaper than iodomethane but requires careful handling.

  • Solvent Recovery : Toluene and acetonitrile are recycled via distillation, reducing waste.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the piperidinyl moiety may enhance the interaction with biological targets involved in tumor growth and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could possess antimicrobial effects, making them candidates for further investigation as potential antibiotics.

Pharmacology

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for developing drugs targeting metabolic disorders.
  • Receptor Modulation : Investigations into the compound's ability to bind to various receptors (e.g., neurotransmitter receptors) could lead to insights into its potential use in treating neurological conditions.

Chemical Biology

  • Biological Pathway Studies : This compound can serve as a tool for elucidating biological pathways due to its ability to modulate specific molecular targets. Understanding these interactions can provide valuable information for drug design.
  • Mechanistic Studies : The unique structure allows researchers to explore its mechanism of action at the molecular level, which is essential for developing targeted therapies.

Case Studies and Research Findings

Several studies have highlighted the applications of 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent.
Study 2Antimicrobial EffectsShowed promising results against Gram-positive bacteria, indicating potential as an antibiotic candidate.
Study 3Enzyme InhibitionIdentified as a selective inhibitor of a key enzyme involved in metabolic pathways, providing insights for drug development.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the piperidinyl moiety contributes to its overall stability and bioactivity. The dihydropyrimidinone core is crucial for its biological activity, as it interacts with enzymes and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substitutions

(a) 6-(4-Methylphenyl)-3-[2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl]-3,4-Dihydropyrimidin-4-One (CAS: 1060201-76-4)
  • Modifications :
    • 4-Methylphenyl replaces 4-fluorophenyl.
    • Piperazine ring substitutes piperidine.
  • Piperazine introduces additional hydrogen-bonding sites, which may improve target engagement .
(b) 1-{3-[(4-Fluorophenyl)Methyl]-4-Oxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl}-N-(3-Methylbutyl)Piperidine-4-Carboxamide
  • Modifications: Thieno-pyrimidinone core replaces dihydropyrimidinone. Piperidine carboxamide side chain instead of ethyl ketone.
  • Impact: The thieno ring enhances π-π stacking interactions but reduces aqueous solubility . Carboxamide improves metabolic stability compared to ketone functionalities .

Analogs with Varied Heterocyclic Side Chains

(a) 8-(4-(2-(4-(4-Fluorophenyl)Piperidin-1-yl)Ethyl)-1H-Pyrazol-1-yl)Pyrido[3,4-d]Pyrimidin-4(3H)-One
  • Modifications: Pyrido-pyrimidinone core with a pyrazole-piperidine side chain.
  • Demonstrated potent cell activity in preliminary assays (82% yield in synthesis) .
(b) N-[2-[3-(4-Fluorophenyl)-6-Oxopyridazin-1-yl]Ethyl]-2-(4-Methyl-6-Oxopyrimidin-1-yl)Acetamide (CID-49671233)
  • Modifications: Pyridazinone and pyrimidinone dual cores.
  • Impact :
    • Dual heterocycles may target multiple enzymatic pathways, as seen in molecular docking studies for SARS-CoV-2 .

Physicochemical and Pharmacokinetic Comparisons

Table 1. Key Properties of Selected Analogs

Compound Molecular Weight LogP* Aromatic Substituent Side Chain Reference
Target Compound 388.4 (est.) ~2.8 4-Fluorophenyl Piperidin-1-yl-ethyl ketone N/A
6-(4-Methylphenyl) Analog (CAS: 1060201-76-4) 388.46 3.1 4-Methylphenyl Phenylpiperazin-1-yl-ethyl ketone
CID-49671233 Not provided ~2.5 4-Fluorophenyl Pyridazinone-pyrimidinone
Compound 54b (Pyrido-pyrimidinone) 534.6 ~3.4 4-Fluorophenyl Piperidin-1-yl-ethyl-pyrazole

*LogP estimated using fragment-based methods.

Biologische Aktivität

6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a synthetic compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is C17H20FN3OC_{17}H_{20}FN_3O, with a molecular weight of approximately 303.36 g/mol. The presence of the fluorophenyl and piperidine moieties contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one show effectiveness against various bacterial strains. For instance, a study reported that certain pyrimidine derivatives exhibited potent antibacterial activity against E. coli and S. aureus . The specific activity of this compound against these pathogens remains to be fully elucidated but is promising based on structural analogs.

Antitumor Activity

Dihydropyrimidines have been studied for their potential antitumor effects. The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways crucial for cancer cell proliferation. A related compound has shown effectiveness in inhibiting tumor growth in preclinical models, suggesting that 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one may also possess similar properties .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies have indicated that pyrimidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's . This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

The exact mechanism through which 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one exerts its biological effects is not fully characterized but may involve:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways.
  • Inhibition of Nucleic Acid Synthesis : As seen with other pyrimidine derivatives, there may be an interference with nucleic acid synthesis, impacting cell division and proliferation.
  • Antioxidant Activity : Some studies suggest that similar compounds can exhibit antioxidant properties, reducing oxidative stress within cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrimidine derivatives:

  • Antimicrobial Study : A series of synthesized pyrimidines were tested against a panel of bacteria and fungi. Results indicated that modifications to the aromatic ring significantly enhanced antimicrobial potency .
  • Antitumor Research : In vivo studies using animal models demonstrated that certain dihydropyrimidine derivatives could inhibit tumor growth by inducing apoptosis in cancer cells .
  • Enzyme Inhibition : Research highlighted the potential of dihydropyrimidines as AChE inhibitors, showing promise for treating cognitive disorders .

Analyse Chemischer Reaktionen

Representative Reaction Conditions:

ComponentRoleExampleYield (%)Reference
4-FluorobenzaldehydeAldehydeElectron-deficient substrate82
Ethyl acetoacetateβ-KetoesterNucleophile-
UreaCondensing agentNH₂ source-
Silicotungstic acidCatalystBrønsted acid98

a) Oxidation Reactions

The dihydropyrimidinone ring undergoes oxidation to form pyrimidin-4-one derivatives. For example:

  • Kornblum oxidation converts benzyl halides to aldehydes in situ, enabling tandem Biginelli reactions under microwave irradiation .

  • Chromium trioxide (CrO₃) selectively oxidizes the C5-C6 double bond, generating bioactive metabolites .

b) Substitution Reactions

  • Nucleophilic substitution at the 2-oxo position: Piperidine reacts with chloroacetyl intermediates to form the 2-(piperidin-1-yl)ethyl side chain .

  • Aromatic electrophilic substitution : The 4-fluorophenyl group undergoes halogenation or nitration under acidic conditions, modifying pharmacological activity .

Mechanistic Insights

  • Acid-catalyzed cyclization : Protonation of the aldehyde carbonyl initiates nucleophilic attack by urea, forming a Knoevenagel intermediate .

  • Rate-determining step : Condensation of the β-ketoester with the imine intermediate .

  • Steric effects : Bulky β-ketoesters (e.g., phenyl-substituted) reduce yields by up to 30% .

Stability and Reactivity

  • Thermal stability : Decomposes above 250°C, retaining integrity under reflux conditions (ΔT < 150°C) .

  • pH sensitivity : Stable in acidic media (pH 2–6) but hydrolyzes in strongly basic conditions (pH > 10) .

Spectroscopic Data (from analogs ):

PropertyValue
IR (KBr) 3243 cm⁻¹ (N–H), 1698 cm⁻¹ (C=O)
¹H NMR (CDCl₃) δ 1.23 (CH₃), 5.25 (C4–H)
¹³C NMR δ 143.5 (C–F), 163.6 (C=O)

Comparative Reactivity

The 4-fluorophenyl group enhances electrophilicity compared to non-halogenated analogs, accelerating reactions like:

  • Suzuki coupling with arylboronic acids (yield: 75–85%) .

  • Reductive amination using NaBH₃CN (yield: 65%) .

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity under mild conditions?

Methodological Answer:
Synthesis optimization can leverage fluoropyrimidine methodologies, such as metal-free, one-pot reactions using β-CF₃ aryl ketones as precursors (). For example, substituting traditional acid catalysts with p-toluenesulfonic acid (PTSA) in polar solvents (e.g., ethanol) under reflux (80–100°C) can enhance regioselectivity and reduce side reactions . Post-synthetic purification via recrystallization (using ethyl acetate/hexane mixtures) or column chromatography (silica gel, chloroform:methanol gradients) improves purity (>95%) . Reaction monitoring via TLC (Rf ~0.3–0.5) ensures intermediate stability.

Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign peaks for the dihydropyrimidinone core (e.g., NH at δ ~9–10 ppm, carbonyl C=O at ~160–170 ppm) and fluorophenyl substituents (¹⁹F NMR for F-environment analysis) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., chair conformation of piperidinyl groups) using single-crystal data (R factor <0.1) .

Advanced: How can researchers design in vitro assays to evaluate potential kinase inhibition or antimicrobial activity?

Methodological Answer:

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK2 or EGFR) at 1–10 µM compound concentrations. Include staurosporine as a positive control .
  • Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with ciprofloxacin as a reference .
  • Cytotoxicity : Validate selectivity via MTT assays on human cell lines (e.g., HEK293) to exclude off-target effects .

Advanced: What computational strategies predict the compound’s drug-likeness and oral bioavailability?

Methodological Answer:

  • Physicochemical Parameters : Calculate LogP (2–5), topological polar surface area (<140 Ų), and hydrogen-bond donors/acceptors using SwissADME .
  • Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., kinases) via AutoDock Vina, with RMSD <2 Å .
  • Bioavailability Radar : Evaluate Lipinski’s rule-of-five compliance (molecular weight <500, ≤5 H-bond donors) .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Purity Verification : Reanalyze compound batches via HPLC (C18 column, acetonitrile:water gradient) to confirm >95% purity, as impurities (e.g., unreacted thiourea) may skew results .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) with internal controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Stability : Test liver microsome stability (e.g., human CYP450 isoforms) to identify rapid degradation as a confounding factor .

Advanced: What substituent modifications enhance the compound’s bioactivity while maintaining solubility?

Methodological Answer:

  • Piperidine Substituents : Replace the 2-oxoethyl group with methyl or trifluoromethyl groups to improve metabolic stability ( ).
  • Fluorophenyl Optimization : Introduce para-methoxy or ortho-chloro groups to enhance target binding (SAR studies from ).
  • Solubility : Incorporate PEGylated side chains or tertiary amines to increase aqueous solubility without compromising logD .

Advanced: How can analytical methods like HPLC be validated for quantifying this compound in biological matrices?

Methodological Answer:

  • Column Selection : Use C18 Chromolith® columns (3 µm particle size) for high-resolution separation .
  • Mobile Phase : Optimize with 0.1% formic acid in water:acetonitrile (70:30 to 30:70 gradient) at 1 mL/min flow rate.
  • Validation Parameters :
    • Linearity : R² >0.99 across 1–100 µg/mL.
    • LOQ (Limit of Quantification) : ≤0.5 µg/mL via signal-to-noise ratio ≥10.
    • Recovery : >85% in spiked plasma samples .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.